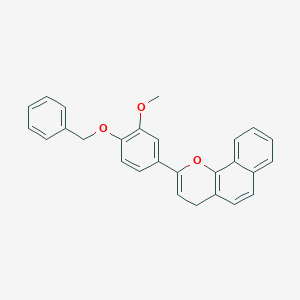
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile
説明
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AOPC is a heterocyclic compound that contains a pyrrole ring and a nitrile group. Its unique structure has made it a promising candidate for drug development and other scientific research.
作用機序
The mechanism of action of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to induce apoptosis in tumor cells and protect neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. This compound has also been found to induce the production of heme oxygenase-1 (HO-1), an enzyme that has anti-inflammatory and antioxidant effects. In addition, this compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation.
実験室実験の利点と制限
One advantage of 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile is its unique structure, which makes it a promising candidate for drug development and other scientific research. This compound has also been found to have low toxicity, which makes it a safer alternative to other compounds that have similar effects. One limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are many future directions for research on 5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of research is the development of this compound-based materials for use in various applications, including electronics and energy storage. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
科学的研究の応用
5-amino-3-oxo-1-propan-2-yl-2H-pyrrole-4-carbonitrile has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In agriculture, this compound has been studied for its potential as a fungicide and insecticide. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.
特性
| 134518-32-4 | |
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC名 |
3-hydroxy-5-imino-1-propan-2-yl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(2)11-4-7(12)6(3-9)8(11)10/h5,10,12H,4H2,1-2H3 |
InChIキー |
HJUAUQSIDCNJFC-UHFFFAOYSA-N |
異性体SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
SMILES |
CC(C)N1CC(=C(C1=N)C#N)O |
正規SMILES |
CC(C)N1CC(=O)C(=C1N)C#N |
同義語 |
1H-Pyrrole-3-carbonitrile,2-amino-4,5-dihydro-1-(1-methylethyl)-4-oxo-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
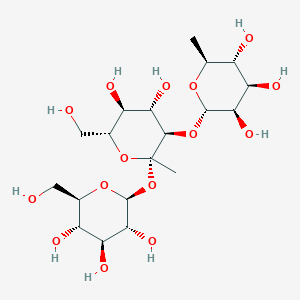


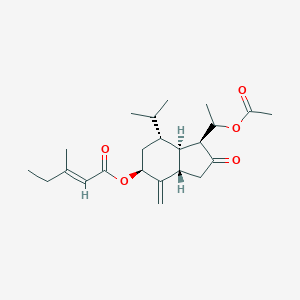

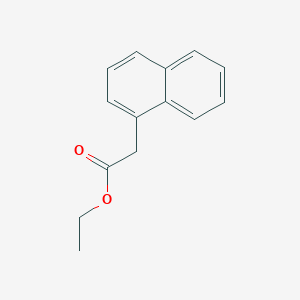

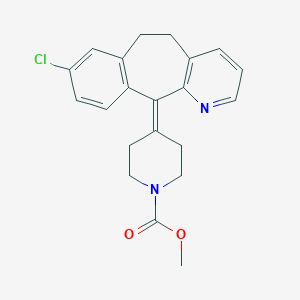

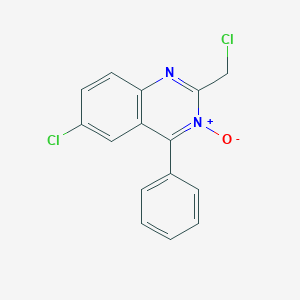

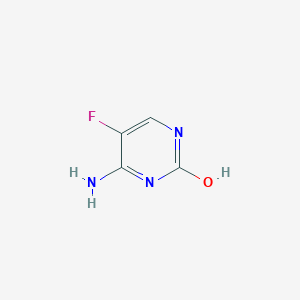
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
